molecular formula C24H19BrN2O3S B6130150 N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6130150
M. Wt: 495.4 g/mol
InChI Key: TUEDZXIDJKFCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7085, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

Mechanism of Action

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 inhibits the activation of NF-κB by blocking the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, angiogenesis, and cell proliferation, and the induction of apoptosis. N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has also been shown to reduce the production of reactive oxygen species and to enhance the antioxidant capacity of cells.

Advantages and Limitations for Lab Experiments

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 is a potent and specific inhibitor of NF-κB, making it an ideal tool for studying the role of NF-κB in various cellular processes. However, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 include the development of more potent and selective inhibitors of NF-κB and the investigation of its potential synergistic effects with other agents.

Synthesis Methods

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 is synthesized by the reaction of 4-bromobenzylamine and 1-naphthylamine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with phenylsulfonyl chloride to obtain N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085. The synthesis of N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been optimized to yield high purity and high yield.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune diseases, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to inhibit the activation of immune cells, thereby reducing autoimmunity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-19-13-15-20(16-14-19)27(31(29,30)21-9-2-1-3-10-21)17-24(28)26-23-12-6-8-18-7-4-5-11-22(18)23/h1-16H,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEDZXIDJKFCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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